4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde
Overview
Description
“4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde” is a unique chemical compound with the empirical formula C10H11NO2 . It is typically in solid form .
Molecular Structure Analysis
The molecular weight of “4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde” is 177.20 . The SMILES string representation is CN1CCOc2cc(C=O)ccc12 .Scientific Research Applications
- Researchers have studied derivatives of this compound for their antiviral properties. For instance, pyrimidine conjugates containing the 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde moiety were tested against herpes simplex virus type 1 (HSV-1) and influenza A (H1N1) virus .
- Some derivatives of this compound exhibit inhibition of cyclooxygenase-1 (COX-1), an enzyme involved in inflammation pathways. Notably, compounds 17b, 17c, 17e, and 17h demonstrated around 40% COX-1 inhibition .
Antiviral Activity
Anti-Inflammatory Potential
Mechanism of Action
Target of Action
The primary targets of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde are currently unknown . This compound is a unique chemical provided to early discovery researchers
Result of Action
The molecular and cellular effects of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde’s action are currently unknown
properties
IUPAC Name |
4-methyl-2,3-dihydro-1,4-benzoxazine-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11-4-5-13-10-6-8(7-12)2-3-9(10)11/h2-3,6-7H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHBKMPLXRGBGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1C=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380050 | |
Record name | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
141103-93-7 | |
Record name | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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